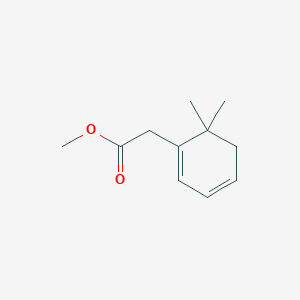
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which undergoes a series of reactions to introduce the acetic acid and methyl ester groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Diels-Alder cycloaddition.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexadiene: A simpler derivative without the acetic acid and methyl ester groups.
Cyclohexene: Another related compound with a different degree of unsaturation.
Cyclohexane: A fully saturated analog.
Uniqueness
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from its simpler analogs.
Propiedades
Número CAS |
1263283-71-1 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
methyl 2-(6,6-dimethylcyclohexa-1,3-dien-1-yl)acetate |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-5-4-6-9(11)8-10(12)13-3/h4-6H,7-8H2,1-3H3 |
Clave InChI |
LELILKXCEUTDLX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC=C1CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


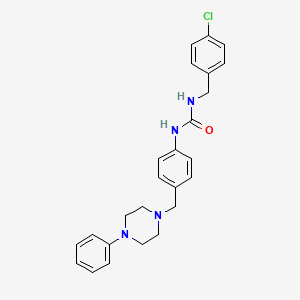
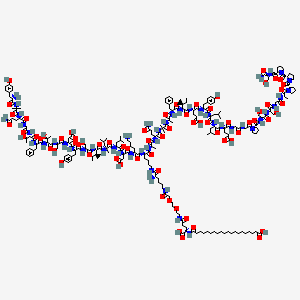
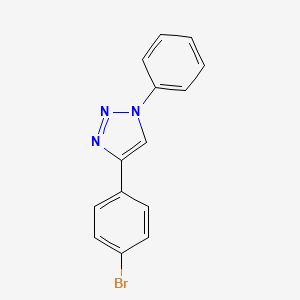
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
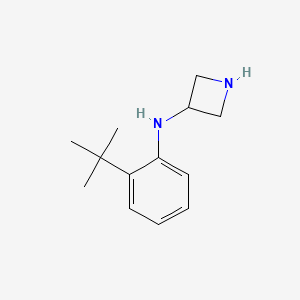
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
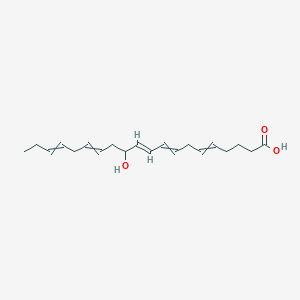
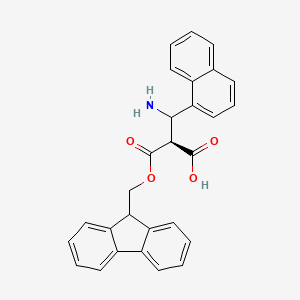
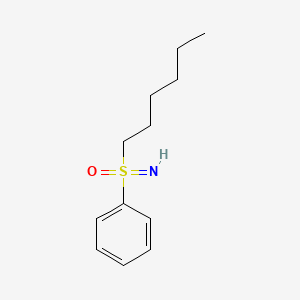

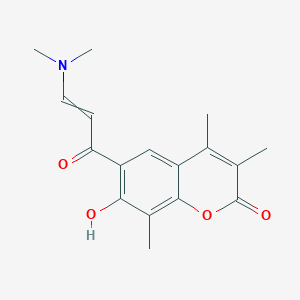
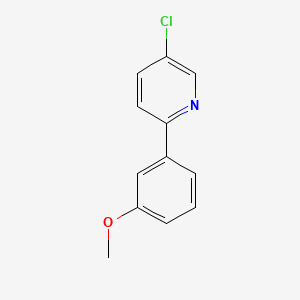
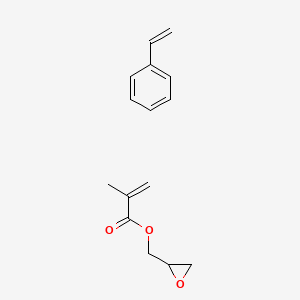
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)
